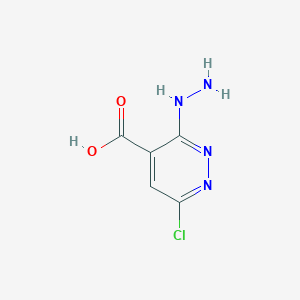

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-3-hydrazinylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c6-3-1-2(5(11)12)4(8-7)10-9-3/h1H,7H2,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSNHNLTNNUZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608489 | |

| Record name | 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77813-57-1 | |

| Record name | 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Intermediate Preparation and Cyclization

A key step in the preparation involves the formation of a hydrazide intermediate, which can be obtained by heating hydrazine with appropriate precursors such as nitriles or esters. According to EP0210648A1, hydrazides are often prepared by heating hydrazine with formic acid or related compounds, sometimes resulting in mixtures with cyclization products. These mixtures can be directly cyclized by heating with polyphosphoric acid at 150–160°C to form the pyridazine ring system containing the hydrazinyl group.

Halogenation and Chlorination Steps

Chlorination at the 6-position of the pyridazine ring can be achieved by using phosphorus oxychloride (POCl3) under reflux conditions. For example, a related pyridazine derivative was synthesized by refluxing the precursor with POCl3 at 100°C for 2 hours, followed by neutralization and isolation of the chlorinated product with high yields (~94%). This method is adaptable for introducing the 6-chloro substituent in the target compound.

Hydrazinyl Group Introduction

The hydrazinyl group at the 3-position is introduced by nucleophilic substitution or hydrazinolysis of appropriate leaving groups (e.g., halides or esters). Hydrazine hydrate is commonly used as the nucleophile under reflux or elevated temperature conditions. For instance, hydrazine hydrate reacts with 3-chloro precursors or nitrile-containing intermediates to yield hydrazinyl-substituted pyridazines.

Carboxylic Acid Formation

The carboxylic acid at the 4-position is generally formed by hydrolysis of nitrile groups or esters. Hydrolysis can be performed under acidic or basic conditions, depending on the stability of other functional groups. Alternatively, the carboxylic acid can be obtained by hydrolysis of -CN or -CCl3 groups as reported in patent EP0210648A1.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

Hydrazide preparation often results in mixtures with cyclization by-products; however, these mixtures can be directly used for subsequent cyclization without purification, simplifying the process.

Chlorination using POCl3 is a robust method for introducing chlorine substituents on the pyridazine ring, with reflux times around 2 hours and yields above 90% in related pyridazine derivatives.

Hydrazinyl group introduction requires careful control of reaction conditions to avoid overreaction or side reactions. Hydrazine hydrate is effective under reflux, and the reaction is typically performed in solvents like ethanol or water.

Hydrolysis steps to obtain the free carboxylic acid are standard but must consider the stability of the hydrazinyl group, which can be sensitive to strong acidic or basic media.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Acid chloride formation : Treatment with thionyl chloride () converts the carboxylic acid to its reactive acid chloride intermediate (CHClNOCl) via a chlorosulfite mechanism .

-

Ester synthesis : Reaction with alcohols (e.g., ethanol) in acidic conditions yields ethyl esters (e.g., ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate).

-

Amide formation : The acid chloride reacts with amines to produce hydrazinylpyridazine carboxamides, useful in medicinal chemistry.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol, , reflux | Ethyl ester derivative |

| Amidation | R-NH, THF, base | Carboxamide derivative |

Hydrazinyl Group Reactivity

The hydrazine moiety (-NH-NH) participates in cyclization and oxidation:

-

Schiff base formation : Condensation with aldehydes/ketones generates hydrazones, which can cyclize to form pyrazole or triazole rings under acidic or thermal conditions . For example, reaction with acetylacetone yields fused pyridazine-pyrazole hybrids.

-

Oxidation : Exposure to or oxidizes the hydrazine to an azo (-N=N-) or diazenyl (-N=NH) group.

Mechanistic pathway for cyclization :

-

Hydrazone formation via condensation.

-

Intramolecular cyclization (e.g., with polyphosphoric acid at 150–160°C) .

-

Decarboxylation (if applicable) to stabilize the heterocyclic product .

Nucleophilic Substitution at Chlorine

The 6-chloro substituent undergoes substitution reactions with nucleophiles:

-

Amination : Reaction with ammonia or amines (e.g., methylamine) replaces chlorine with an amino group.

-

Alkoxylation : Treatment with alkoxide ions (e.g., NaOCH) yields methoxy derivatives.

Example :

Decarboxylation Reactions

Under basic or catalytic conditions, the carboxylic acid group undergoes decarboxylation:

-

Thermal decarboxylation : Heating in quinoline with Cu powder removes CO, yielding 6-chloro-3-hydrazinylpyridazine .

-

Biocatalytic decarboxylation : Enzymatic methods (e.g., using decarboxylases) provide eco-friendly pathways .

Heterocyclic Ring Functionalization

The pyridazine ring participates in electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated introduces nitro groups at electron-deficient positions.

-

Sulfonation : in fuming adds sulfonic acid groups, enhancing water solubility .

Coordination Chemistry

The hydrazine and carboxylic acid groups act as ligands for metal ions:

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is primarily utilized in the development of pharmaceuticals. Its structural characteristics allow it to act as a building block for more complex drug molecules.

Key Uses :

- Antimicrobial Agents : The compound has been explored for its potential as an antimicrobial agent, influencing the design of new antibiotics.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further research in oncology.

Biochemical Research

In biochemical applications, this compound serves as a reagent in various biological experiments. Its hydrazine functional group is particularly useful in bioconjugation techniques, where it can react with carbonyl-containing biomolecules to form stable hydrazones.

Applications Include :

- Protein Labeling : Used for labeling proteins and other biomolecules for tracking and imaging purposes.

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Pharmaceutical Intermediate

The compound acts as an intermediate in synthesizing other pharmaceutical agents. Its reactivity allows it to participate in further chemical transformations, leading to the development of novel therapeutics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against a range of bacterial strains. |

| Study B | Anticancer Properties | Showed promising results in vitro against cancer cell lines, warranting further investigation. |

| Study C | Bioconjugation Techniques | Successfully labeled proteins with minimal side reactions, indicating high specificity. |

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

Pathways Involved: The compound may interfere with metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

The following table summarizes key analogs and their structural differences:

*Calculated based on molecular formulas; †From , structurally related but lacks the carboxylic acid group.

Key Observations:

Hydrazinyl vs. Hydroxyl Groups : Replacing the hydrazinyl group with a hydroxyl (as in 50681-26-0) reduces nucleophilicity but may enhance stability. Hydrazinyl derivatives are more reactive in condensation reactions (e.g., forming triazolo rings, as in ) .

Carboxylic Acid vs. Ester Groups : The ethyl ester (612834-90-9) and methyl analogs exhibit lower polarity than the carboxylic acid form, impacting solubility and bioavailability. Esters are often used as prodrugs .

Chlorination Patterns : Dichloro derivatives (e.g., 34127-22-5) show reduced similarity (0.83) due to steric and electronic effects, which may hinder interactions in biological systems .

Biological Activity

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid (CAS No. 77813-57-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyridazine ring with hydrazine and carboxylic acid functional groups, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to:

- Inhibit Protein Kinases : It exhibits inhibitory effects on specific protein kinases that are crucial in cancer cell proliferation and survival.

- Modulate Gene Expression : The compound has been implicated in influencing gene regulatory proteins, which can affect cellular processes such as differentiation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential applications in treating bacterial infections.

Case Studies

- In Vivo Efficacy Against Tumors : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its anticancer properties.

- Synergistic Effects : Research indicated that when combined with conventional chemotherapeutics, this compound enhances the overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver with several metabolites identified.

- Excretion : Predominantly excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.